Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,2-diaminopropane with ethyl 2-chloroacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted imidazo-pyrazine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The fused ring system is believed to interact with biological targets in a specific manner, making it a valuable scaffold for drug design .
Medicine
In medicine, this compound and its derivatives are being explored for their potential therapeutic applications. They have shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Similar in structure but with different ester groups.
2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one: Contains a cyclohexyl group instead of a methyl ester.
Uniqueness
Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This gives it distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6/h10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJSMSDQCPGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.